Fmoc-N-Me-HoArg(pbf)-OH

Description

Contextualization within N-Methylated and Homoarginine Amino Acid Derivatives

Fmoc-N-Me-HoArg(Pbf)-OH belongs to a sophisticated class of molecules known as modified amino acids. Specifically, it is both an N-methylated and a homoarginine derivative. researchgate.netpeptide.com N-methylation refers to the addition of a methyl group to the nitrogen atom of the peptide backbone, a modification that can significantly alter a peptide's properties. nih.gov Homoarginine is a homolog of the standard amino acid arginine, featuring an extended side chain with an additional methylene (B1212753) group. researchgate.net The "Fmoc" and "Pbf" components are protecting groups, essential for controlling the chemical reactions during peptide synthesis. omizzur.comadvancedchemtech.com

Significance of N-Methylation in Peptide Design and Functionality

N-methylation is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. nih.gov This modification offers several advantages:

Increased Proteolytic Stability: N-methylated peptides are more resistant to degradation by enzymes (proteases), which increases their lifespan in the body. peptide.commerckmillipore.commdpi.com

Enhanced Membrane Permeability: The addition of a methyl group can improve a peptide's ability to cross cell membranes. nih.gov

Conformational Control: N-methylation restricts the flexibility of the peptide backbone, which can help to lock the peptide into a specific three-dimensional shape that is optimal for binding to its target. mdpi.com This can lead to improved receptor selectivity and affinity. nih.gov

Improved Solubility: In some cases, N-methylation can increase the solubility of hydrophobic peptides. peptide.com

These properties are highly desirable in the development of new peptide-based drugs. nih.gov

Role of Homoarginine Modifications in Peptidomimetic Scaffolds

The incorporation of homoarginine into peptide sequences creates peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The longer side chain of homoarginine, compared to arginine, can lead to unique interactions with biological targets. researchgate.netfrontiersin.org Research has shown that the guanidinium (B1211019) group of the homoarginine side chain is critical for these interactions, often forming strong hydrogen bonds with receptors. nih.govresearchgate.net The subtle change in the position of this group due to the extended side chain can significantly impact binding affinity and biological activity. nih.gov This makes homoarginine a valuable component for designing peptides with novel or enhanced functions. researchgate.netresearchgate.net

Overview of this compound as a Specialized Building Block

This compound is a ready-to-use building block for a technique called Fmoc solid-phase peptide synthesis (SPPS). medchemexpress.comnih.gov This method allows for the stepwise construction of a peptide chain on a solid support. The key features of this compound are:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the alpha-amino group of the amino acid. It is stable under the conditions used for peptide bond formation but can be easily removed to allow the addition of the next amino acid in the sequence. omizzur.comnih.gov

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: This group protects the guanidino group on the homoarginine side chain, preventing unwanted side reactions. omizzur.comadvancedchemtech.com The Pbf group is known for its reliability and can be removed under relatively mild acidic conditions at the end of the synthesis. advancedchemtech.compeptide.com

N-Methyl group: This modification is pre-installed on the amino acid, simplifying the synthesis of N-methylated peptides. nih.gov

Homoarginine backbone: This provides the unique structural properties of the extended side chain. researchgate.net

The use of this pre-functionalized building block streamlines the synthesis of complex peptides with precisely placed N-methylated homoarginine residues. chemicalbook.commedchemexpress.com

Scope and Objectives for Research Application of this compound

The primary research application for this compound is in the synthesis of novel peptides and peptidomimetics with tailored properties. Researchers utilize this compound to investigate the effects of combining N-methylation and homoarginine incorporation on a peptide's structure, stability, and biological activity. Specific objectives include:

Developing peptide-based therapeutics with improved pharmacokinetic profiles, such as enhanced stability and cell permeability. nih.govacs.org

Creating highly selective and potent ligands for specific biological targets, such as receptors and enzymes. nih.gov

Investigating the fundamental principles of peptide structure and function by systematically modifying peptide backbones and side chains. nih.govnih.gov

Synthesizing peptide-based tools for use in biochemical and cellular assays, for example, in the study of post-translational modifications. sigmaaldrich.com

The availability of specialized building blocks like this compound is essential for advancing these areas of peptide research.

Compound and Protecting Group Information

| Compound/Protecting Group | Full Name | Function |

| This compound | Nα-Fmoc-Nα-methyl-L-homoarginine(Pbf)-OH | The complete amino acid derivative for SPPS. peptide.com |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Protects the alpha-amino group of the amino acid. omizzur.com |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Protects the guanidino group on the side chain. omizzur.com |

| HoArg | Homoarginine | An amino acid with an extended side chain compared to arginine. wikipedia.org |

| N-Me | N-Methyl | A methyl group attached to the backbone nitrogen. researchgate.net |

| SPPS | Solid-Phase Peptide Synthesis | A method for synthesizing peptides on a solid support. medchemexpress.com |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2044711-15-9 sigmaaldrich.com |

| Molecular Formula | C35H42N4O7S bachem.com |

| Molecular Weight | 676.83 g/mol sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Storage Temperature | Typically stored at low temperatures, such as -20°C or 5 ± 3 °C. chemicalbook.combachem.com |

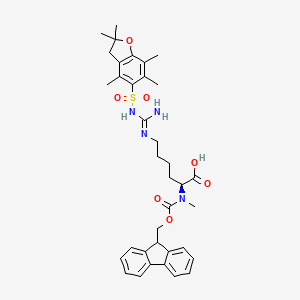

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(37)38-18-12-11-17-30(33(41)42)40(6)35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H,41,42)(H3,37,38,39)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYRTAYAYQTZHC-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Strategies for Fmoc N Me Hoarg Pbf Oh

De Novo Synthesis of Fmoc-N-Me-HoArg(Pbf)-OH

α-Amino Group Protection Strategies: Fmoc and Orthogonal Approaches

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is the α-amino protecting group of choice for this target molecule. nih.gov Its key advantage lies in its base-lability; it is readily cleaved by secondary amines like piperidine, while being stable to the acidic conditions used to remove side-chain protecting groups like Pbf. biosynth.comacs.org This "orthogonality" is fundamental, allowing for the selective deprotection of the N-terminus to enable peptide bond formation without disturbing the acid-labile side-chain protectors. biosynth.comnih.gov

The Fmoc group, compared to the historically significant tert-butoxycarbonyl (Boc) group, is part of a more truly orthogonal protection scheme (Fmoc/tBu vs. Boc/Bn), which avoids the repeated use of acid for N-α-deprotection and the final harsh hydrofluoric acid cleavage often required in Boc chemistry. iris-biotech.de

Table 1: Comparison of Common α-Amino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Orthogonal To |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis | Boc, Pbf, Trt |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Base, Hydrogenolysis | Fmoc, Z |

Guanidine (B92328) Side-Chain Protection with Pbf and Analogous Groups

The guanidine group on the side chain of arginine and its homolog, homoarginine, is highly basic and nucleophilic, necessitating protection to prevent side reactions during peptide synthesis. omizzur.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for this purpose. chempep.comadvancedchemtech.com

The Pbf group effectively shields the guanidinium (B1211019) function and is stable to the basic conditions used for Fmoc group removal. omizzur.comchempep.com It is, however, readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step, which simultaneously cleaves the peptide from the resin in SPPS. chempep.comgoogle.com The Pbf group is generally favored over older protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) because its cleavage requires less harsh acidic conditions, reducing the risk of side reactions. google.com

Table 2: Common Protecting Groups for Arginine/Homoarginine Side Chain

| Protecting Group | Abbreviation | Key Features |

|---|---|---|

| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Most common; Cleaved by TFA; Stable to piperidine. chempep.comadvancedchemtech.com |

| Pentamethylchroman-6-sulfonyl | Pmc | Similar to Pbf, but slightly more acid-labile. |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Older generation; Requires harsher acid for cleavage. google.com |

Nα-Methylation Methodologies: Biron-Kessler and Alternative Approaches

Introducing a methyl group onto the α-nitrogen (Nα-methylation) is a significant modification that can enhance a peptide's stability and bioavailability. nih.govmdpi.com However, achieving selective mono-methylation without racemization is a synthetic challenge. acs.orgresearchgate.net

A highly effective method for N-methylation on a solid support or in solution is the Biron-Kessler method, which is based on the work of Fukuyama. nih.govnih.gov This procedure involves a three-step sequence:

Activation: The primary α-amine is first protected with an o-nitrobenzenesulfonyl (o-NBS) group. nih.govnih.gov The electron-withdrawing nature of the o-NBS group acidifies the sulfonamide proton.

Methylation: The acidic sulfonamide is then deprotonated with a base and alkylated with a methylating agent. nih.govnih.gov

Deprotection: The o-NBS group is removed using a thiol nucleophile, such as thiophenol or mercaptoethanol, to reveal the secondary N-methyl amine. nih.govcsic.es

This method is advantageous because it is generally high-yielding and compatible with Fmoc-based synthesis strategies. nih.govgoogle.com

The choice of methylating agent is crucial for the success of the Nα-methylation step. Dimethyl sulfate (B86663) ((CH₃)₂SO₄) and methyl iodide (CH₃I) are the most common reagents used in an Sₙ2 reaction to introduce the methyl group. mdpi.comnih.gov

Dimethyl sulfate is often preferred in larger-scale syntheses due to its higher boiling point and the relative ease of quenching excess reagent. acs.org An efficient method described involves using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water, which generates a highly reactive form of sodium hydroxide (B78521). nih.govacs.org The Biron-Kessler procedure has been optimized using dimethyl sulfate with the non-nucleophilic base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), significantly shortening reaction times. nih.govnih.gov Methyl iodide is also effective, though its volatility can present challenges. mdpi.comacs.org

To synthesize the this compound building block itself, a solid-phase approach using a temporary protecting group for the carboxylic acid is highly efficient. mdpi.com The 2-chlorotrityl chloride (2-CTC) resin is particularly well-suited for this purpose. mdpi.comresearchgate.net

In this strategy, the initial Fmoc-protected amino acid (a homoarginine precursor) is attached to the 2-CTC resin via its carboxyl group. researchgate.net The resin now acts as a temporary, acid-labile protecting group. mdpi.com The synthesis proceeds on the solid support:

The Fmoc group is removed with piperidine.

The now-free α-amine is subjected to the N-methylation protocol (e.g., the Biron-Kessler method). mdpi.comnih.gov

After methylation and removal of the temporary methylation-directing group (like o-NBS), the newly formed secondary amine is reprotected with an Fmoc group. csic.es

Finally, the fully elaborated Fmoc-N-Me-amino acid is cleaved from the 2-CTC resin under very mild acidic conditions (e.g., 1% TFA or acetic acid mixtures), which leave the acid-labile Pbf side-chain group intact. mdpi.comresearchgate.net

This solid-phase approach simplifies purification at each step and allows for the efficient and scalable synthesis of the desired complex amino acid derivative. mdpi.comnih.gov

Strategic Deprotection and Recoupling for Target Compound Formation

The final stages in the synthesis of this compound involve a carefully orchestrated sequence of deprotection and recoupling steps to yield the desired product. A common synthetic route involves starting with a protected arginine derivative, which is then methylated and subsequently coupled with the Fmoc group.

One proposed pathway begins with Z-Arg-OH, which is first protected at the guanidine group with Pbf-Cl to form Z-Arg(Pbf)-OH. researchgate.netresearchgate.net Following this, methylation of the alpha-amino group is achieved. A subsequent crucial step is the selective removal of the Z-group, typically through catalytic hydrogenolysis (H₂, Pd/C), to expose the primary amine. researchgate.netresearchgate.net This free amine is then reacted with an Fmoc-donating reagent, such as Fmoc-Osu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT), to install the final Fmoc protecting group. researchgate.netchemicalbook.com

Alternatively, if a methyl ester was used to protect the carboxylic acid during earlier synthetic steps, its removal is a critical deprotection step. Saponification using reagents like lithium hydroxide (LiOH) can be employed, though conditions must be carefully controlled to prevent racemization. researchgate.net Another method involves the use of lithium iodide (LiI) in ethyl acetate, which can cleave the methyl ester under milder, S(N)2-type conditions, thereby minimizing the risk of racemization. researchgate.net Once the carboxylic acid is deprotected, the final compound is obtained.

The choice of deprotection strategy is critical and must be orthogonal to the other protecting groups present in the molecule, namely the acid-labile Pbf group and the base-labile Fmoc group. chempep.comescholarship.org For instance, the Pbf group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved by strong acids like trifluoroacetic acid (TFA). chempep.com This orthogonality is fundamental to the successful synthesis of complex peptide building blocks.

Challenges in the Synthesis of this compound

The synthesis of this complex amino acid derivative is not without its difficulties. Researchers face challenges related to protecting group stability, stereochemical control, and process optimization for large-scale production.

Protecting Group Stability Under Reaction Conditions

The successful synthesis of this compound hinges on the stability of the protecting groups throughout the multi-step process. The two primary protecting groups, Fmoc on the α-amine and Pbf on the guanidine side chain, have distinct lability profiles that must be carefully managed.

The Fmoc group is notoriously unstable under basic conditions. researchgate.net This presents a significant challenge, particularly during steps that may require a basic environment, such as the saponification of a methyl ester. The use of strong bases can lead to premature cleavage of the Fmoc group. researchgate.net Even secondary amines like piperidine, which are standardly used for Fmoc removal during solid-phase peptide synthesis (SPPS), highlight its base-sensitivity. researchgate.netnih.gov

Conversely, the Pbf group is designed to be stable under the basic conditions of Fmoc chemistry but is cleaved by strong acids like TFA. chempep.com However, the complete removal of the Pbf group can be time-consuming, especially in peptides containing multiple arginine residues, although it is generally faster than older protecting groups like Pmc or Mtr. thermofisher.com The bulky nature of the Pbf group can also sometimes lead to lower reaction yields in certain steps. sci-hub.se

The challenge lies in selecting reaction conditions that are compatible with both protecting groups. For example, if a base is needed, a milder base or carefully controlled conditions must be used to avoid Fmoc deprotection. researchgate.net Similarly, any acidic steps must be mild enough to not cleave the Pbf group prematurely.

| Protecting Group | Function | Stable To | Labile To |

| Fmoc | α-Amine protection | Acidic conditions, mild catalytic hydrogenolysis | Basic conditions (e.g., Piperidine) |

| Pbf | Guanidine side-chain protection | Basic conditions, catalytic hydrogenolysis | Strong acids (e.g., TFA) |

Control of Racemization During Methylation and Coupling Steps

Maintaining the stereochemical integrity of the chiral center (α-carbon) is a critical challenge during the synthesis of N-methylated amino acids. Racemization, the conversion of a pure enantiomer into a mixture of enantiomers, can occur at several stages, particularly during the N-methylation and subsequent peptide coupling reactions. researchgate.net

The activation of the carboxylic acid group, a prerequisite for peptide bond formation, can make the α-proton more acidic and susceptible to abstraction by a base, leading to racemization through an oxazolone (B7731731) intermediate. highfine.com N-methylated amino acids are particularly prone to racemization. researchgate.net

Several strategies are employed to mitigate this issue:

Choice of Coupling Reagents: Using coupling reagents that minimize racemization is crucial. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma) can form reactive esters that are less prone to racemization. highfine.com For sterically hindered N-methyl amino acids, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often effective, but pre-activation times must be kept short. merckmillipore.comresearchgate.net

Base Selection: The choice of base and its concentration can significantly impact the degree of racemization. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over less hindered bases like triethylamine (B128534) (TEA). highfine.com

Reaction Conditions: Lowering the reaction temperature can also help to reduce the rate of racemization. researchgate.net

Methylation Method: The methylation step itself can be a source of racemization. Methods like the Biron-Kessler N-methylation, which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS) prior to methylation, are designed to minimize this risk. mdpi.com

Optimization for Large-Scale Production and Yield Efficiency

Transitioning the synthesis of this compound from a laboratory scale to large-scale production introduces a new set of challenges centered on cost-effectiveness, efficiency, and consistent product quality. researchgate.netresearchgate.net

Key optimization parameters include:

Reagent Cost and Availability: The cost of starting materials, reagents, and solvents becomes a major factor at a larger scale. Identifying less expensive, readily available, and "greener" alternatives without compromising yield or purity is a primary goal. unifi.it

Process Efficiency: Minimizing the number of synthetic steps (a "short-step" route) is desirable to reduce material loss and labor costs. researchgate.net This involves selecting high-yielding reactions and minimizing the need for intermediate purification steps.

Yield and Purity: Achieving high yields of the final product with high purity is paramount. This requires careful optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry. nih.gov For instance, incomplete reactions can lead to difficult-to-remove impurities, while overly harsh conditions can cause side reactions or degradation of the product. sci-hub.se

Purification: Developing a robust and scalable purification method is essential. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. chemicalbook.com

Waste Management: The environmental impact and cost of waste disposal are significant concerns in large-scale synthesis. Developing processes that use less hazardous solvents and generate less waste is a key aspect of green chemistry and process optimization. unifi.it

Discussions among chemists highlight the difficulty in achieving high yields for this specific compound, with reports of yields below 25% for certain routes, underscoring the challenge in developing a commercially viable process. researchgate.net

| Challenge Area | Key Considerations for Large-Scale Production |

| Cost | Price and availability of starting materials (e.g., protected Arginine), reagents, and solvents. |

| Efficiency | Number of synthetic steps, reaction times, need for purification of intermediates. |

| Yield & Purity | Optimization of reaction conditions (temperature, concentration), control of side reactions. |

| Scalability | Ease of purification (crystallization vs. chromatography), heat transfer, mixing. |

| Sustainability | Use of eco-friendly solvents, minimizing hazardous waste. |

Advanced Methodologies for Incorporating Fmoc N Me Hoarg Pbf Oh into Peptides

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the predominant methodology for assembling peptides containing modified residues like Fmoc-N-Me-HoArg(Pbf)-OH. altabioscience.com The Nα-methylation converts the typically secondary amide bond into a tertiary amide, which not only impacts the final conformation of the peptide but also significantly slows down the kinetics of the coupling reaction. nih.govresearchgate.net The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the homoarginine side chain further exacerbates this steric hindrance. chempep.com Consequently, standard SPPS protocols are often insufficient, necessitating careful optimization of coupling reagents, solvents, and reaction conditions.

The choice of coupling reagent is critical for successfully incorporating sterically demanding amino acids. While standard carbodiimide (B86325) activators are widely used, more potent reagents are typically required for challenging couplings involving N-methylated residues. bachem.compeptide.com

Carbodiimides (DIC) : Diisopropylcarbodiimide (DIC) is a common and cost-effective coupling reagent. However, when used alone for hindered couplings, it can be slow and inefficient. Its efficacy is significantly enhanced by the use of additives like OxymaPure (Ethyl cyanohydroxyiminoacetate). OxymaPure acts as a base and a nucleophilic catalyst, minimizing racemization and converting the carboxylic acid into a more reactive oxyma (B123771) ester. researchgate.netrsc.org For a residue as hindered as this compound, the combination of DIC/OxymaPure represents a baseline strategy that often requires elevated temperatures or extended reaction times to proceed to completion. researchgate.netrsc.org

Phosphonium Salts (PyBOP) : (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a phosphonium-based reagent that is more reactive than carbodiimide systems. bachem.comsigmaaldrich.com It activates the carboxylic acid to form a Bbt-ester, which rapidly acylates the free amine of the growing peptide chain. While effective, the reaction byproducts can sometimes complicate purification.

Aminium/Uronium Salts (HATU) : For particularly difficult couplings, including those involving N-methylated amino acids, aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice. uiw.edupeptide.com HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. The 7-azabenzotriazole (HOAt) leaving group is superior to the HOBt found in older reagents like HBTU, as the neighboring pyridine (B92270) nitrogen can catalyze the aminolysis step, accelerating the coupling rate. sigmaaldrich.com This makes HATU exceptionally effective at overcoming the steric barrier presented by this compound. bachem.compeptide.com

| Reagent/System | Abbreviation | Reagent Type | Key Advantages | Considerations for this compound |

|---|---|---|---|---|

| Diisopropylcarbodiimide / OxymaPure | DIC / OxymaPure | Carbodiimide + Additive | Cost-effective, low racemization risk. researchgate.netrsc.org | May require elevated temperature and longer reaction times due to slow kinetics. researchgate.net |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High reactivity, effective for many difficult sequences. bachem.comsigmaaldrich.com | Generally effective, but HATU is often preferred for N-methylated residues. |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | Extremely high reactivity, accelerates slow couplings, considered superior for N-methylated amino acids. sigmaaldrich.comuiw.edupeptide.com | The preferred reagent for ensuring high coupling efficiency and minimizing deletion sequences. peptide.com |

The choice of solvent plays a crucial role in SPPS by affecting resin swelling, reagent solubility, and reaction kinetics.

N,N-Dimethylformamide (DMF) : DMF is the most common solvent used in SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents. chempep.com For the incorporation of this compound, DMF remains a standard choice.

N-butylpyrrolidinone (NBP) : NBP has emerged as a greener and less toxic alternative to DMF. researchgate.netrsc.org However, NBP is significantly more viscous, which can impede the diffusion of reagents into the resin matrix, potentially slowing down coupling reactions. researchgate.netrsc.org This issue is particularly relevant for the bulky this compound. To counteract the high viscosity, syntheses using NBP are often performed at elevated temperatures. rsc.orgrsc.org

Controlling the reaction temperature is a powerful tool for enhancing the incorporation of difficult amino acids. Increasing the temperature provides the necessary energy to overcome the high activation barrier associated with the coupling of sterically hindered residues like this compound. rsc.org Research on the related compound Fmoc-Arg(Pbf)-OH has demonstrated that raising the temperature to 45°C significantly improves coupling efficiency, especially when using viscous solvents like NBP. researchgate.netrsc.org This approach serves a dual purpose: it reduces the solvent's viscosity, thereby improving reagent penetration, and it directly accelerates the rate of the chemical reaction. rsc.org For the even more challenging this compound, a similar or slightly higher temperature protocol would likely be required to achieve near-quantitative coupling yields.

Given the combined steric challenges of the N-methyl group and the Pbf-protected side chain, a multi-faceted strategy is required for the successful incorporation of this compound.

Microwave-Assisted SPPS : The application of microwave energy has been shown to dramatically accelerate coupling reactions, particularly for difficult sequences and hindered amino acids. researchgate.net Microwave heating can reduce reaction times from hours to minutes and can drive sluggish couplings to completion, making it an ideal technology for incorporating this compound. chempep.com

Double Coupling : A common strategy to ensure complete reaction is to perform the coupling step twice. After the initial coupling reaction, the vessel is drained, and a fresh solution of the activated amino acid is added to acylate any remaining free amines. researchgate.net For an exceptionally difficult residue, this provides a greater opportunity for the reaction to reach completion.

Optimized Activation : An in situ activation strategy, where the coupling reagent is added directly to the mixture of the peptide-resin and the protected amino acid, can be beneficial. researchgate.netrsc.org This is particularly useful for arginine derivatives, as pre-activation for extended periods can increase the risk of side reactions like lactam formation. chempep.com

| Parameter | Standard Protocol | Optimized Protocol for this compound |

|---|---|---|

| Coupling Reagent | DIC/HOBt or HBTU | HATU or DIC/OxymaPure |

| Solvent | DMF | DMF or NBP |

| Temperature | Room Temperature | 45°C or higher |

| Reaction Time | 1-2 hours | Extended time, or short time (5-15 min) with microwave heating |

| Coupling Strategy | Single coupling | Double coupling |

Solution-Phase Peptide Synthesis (LPPS) Considerations

While SPPS is dominant, liquid-phase peptide synthesis (LPPS) is also a viable, albeit less common, method. The challenges of incorporating this compound in LPPS are similar to those in SPPS, primarily revolving around slow reaction kinetics due to steric hindrance. However, LPPS introduces additional considerations. The solubility of both the protected amino acid and the growing peptide chain in the chosen organic solvent can become a limiting factor as the peptide elongates. Furthermore, purification after each coupling step is more complex than the simple filtration and washing steps of SPPS. Therefore, achieving near-perfect coupling yields at each step is even more critical in LPPS to avoid complex purification challenges of deletion sequences from the final product. The use of highly potent coupling reagents like HATU is strongly recommended to drive the reaction to completion. uiw.edu

Addressing Side Reactions During Incorporation

Several side reactions can occur during the incorporation of protected arginine derivatives, which must be mitigated to ensure the synthesis of a pure final product.

δ-Lactam Formation : The most significant side reaction for Fmoc-Arg(Pbf)-OH is the intramolecular cyclization of the activated carboxyl group with the side-chain δ-guanidino nitrogen, forming an inactive δ-lactam. researchgate.netrsc.org This side reaction effectively consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to deletion sequences. rsc.org This is exacerbated by long pre-activation times. Using in situ activation methods and minimizing the time the amino acid spends in its activated state before coupling can reduce the extent of lactam formation. researchgate.netchempep.com The longer side chain of homoarginine could potentially alter the kinetics of this cyclization compared to arginine.

Incomplete Coupling : Due to the severe steric hindrance, the most common negative outcome is simply an incomplete or failed coupling reaction. This results in the formation of deletion peptides, where the this compound residue is missing from the sequence. This underscores the importance of using optimized protocols with powerful coupling reagents, elevated temperatures, and monitoring the reaction completion. peptide.com

Racemization : The use of highly potent activating agents and basic conditions can increase the risk of epimerization at the α-carbon of the amino acid. peptide.combibliomed.org However, additives like OxymaPure and the HOAt moiety within HATU are specifically designed to suppress this side reaction, making them safer choices than older, highly basic activation cocktails. bachem.com

Mitigation of δ-Lactam Formation in Arginine-Containing Peptides

One of the most critical side reactions during the coupling of protected arginine derivatives is the intramolecular cyclization to form a δ-lactam. This reaction occurs when the activated C-terminal carboxyl group is attacked by the nucleophilic guanidinium (B1211019) side chain of the same molecule. This process consumes the activated amino acid, rendering it unable to couple to the growing peptide chain. The formation of this inactive piperidinone derivative is influenced by several factors, including the choice of protecting group, solvent, and activation conditions.

Influence of Side-Chain Protecting Groups:

The selection of the guanidinium side-chain protecting group plays a pivotal role in the extent of δ-lactam formation. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is widely used due to its acid lability, which is compatible with standard Fmoc-SPPS cleavage conditions. However, it is not immune to lactam formation. Studies comparing different protecting groups have shown that the electron-withdrawing nature of the nitro (NO2) group can significantly reduce the nucleophilicity of the guanidinium moiety, thereby minimizing δ-lactam formation compared to Pbf. nih.gov Conversely, derivatives with two tert-butoxycarbonyl (Boc) groups on the guanidinium side chain are highly susceptible to this side reaction. nih.govnih.gov

Impact of Solvents and Coupling Conditions:

The reaction solvent can also have a profound effect. While N,N-dimethylformamide (DMF) is the standard solvent for SPPS, greener alternatives like N-butylpyrrolidinone (NBP) have been explored. However, the higher viscosity of NBP can exacerbate δ-lactam formation, possibly by hindering the diffusion of the activated amino acid into the resin pores, which prolongs its time in solution where intramolecular cyclization can occur. rsc.org Research has shown that adjusting the composition of binary solvent mixtures can be a tool to suppress this side reaction. rsc.org

To counteract these issues, specific activation strategies have been developed. An in situ activation protocol, particularly when using viscous solvents like NBP, has proven effective. This involves adding the coupling reagent (e.g., DIC) in portions to a mixture of the peptidyl-resin, Fmoc-Arg(Pbf)-OH, and an additive like OxymaPure at an elevated temperature (45 °C). This approach aims to have the desired intermolecular coupling reaction outcompete the intramolecular lactam formation. rsc.org

| Condition / Component | Observation on δ-Lactam Formation | Reference |

| Protecting Group | Fmoc-Arg(Pbf)-OH results in significantly more (e.g., 4x more) lactam than Fmoc-Arg(NO2)-OH under similar conditions. | nih.govnih.gov |

| Fmoc-Arg(Boc)2-OH shows the highest propensity for lactam formation. | nih.gov | |

| Solvent | N-butylpyrrolidinone (NBP) can increase the tendency for lactam formation compared to DMF due to higher viscosity. | rsc.orgrsc.org |

| Activation Strategy | In situ activation at elevated temperatures (45 °C) with portion-wise addition of DIC can minimize lactam formation. | rsc.org |

| Coupling Reagents | The combination of OxymaPure and a carbodiimide (e.g., DIC) is a common method where lactam formation must be monitored. | nih.gov |

This table presents a summary of research findings on factors influencing δ-lactam formation.

Prevention of Des-Arginine Peptide Formation

The formation of des-arginine peptides—sequences that are missing an intended arginine residue—is a direct and detrimental consequence of δ-lactam formation. nih.govrsc.org When the activated this compound undergoes intramolecular cyclization, it is consumed and can no longer be incorporated into the growing peptide chain. This leads to a truncated sequence, which, if not capped, will continue to elongate, resulting in a final peptide product with a deletion mutation that is often difficult to separate during purification.

Therefore, the strategies employed to prevent des-arginine peptide formation are precisely those used to mitigate δ-lactam formation as described in the previous section. Key preventative measures include:

Optimizing Coupling Protocols: Employing repetitive or double coupling cycles can help ensure that a sufficient amount of the activated amino acid is available for the intermolecular reaction, driving the incorporation to completion even if some lactam formation occurs. nih.gov

Controlling Reaction Conditions: Implementing optimized protocols such as in situ activation, particularly in challenging solvent systems, is crucial for minimizing the side reaction and thus preventing the formation of deletion sequences. rsc.org

By focusing on suppressing the root cause—δ-lactam formation—the incidence of des-arginine impurities in the crude peptide product can be significantly reduced, leading to higher yields and purity.

Post-Synthetic Modification Strategies Involving this compound Residues

Once a peptide containing an N-Me-HoArg residue has been successfully synthesized and the Pbf protecting group has been removed during cleavage, the exposed guanidinium side chain becomes a target for a variety of post-synthetic modifications (PSMs). These modifications can be used to introduce labels, probes, or other functionalities to study peptide structure, function, and localization. Furthermore, the inherent Nα-methylation of the backbone provides advantageous properties to the peptide.

Inherent Properties from Nα-Methylation:

The N-methylation of the peptide backbone at the homoarginine residue is not a post-synthetic modification but a feature introduced by the building block itself. This modification converts a secondary amide bond to a tertiary amide, which eliminates a hydrogen bond donor. This change can increase the metabolic stability of the peptide by making it more resistant to enzymatic degradation. nih.gov Additionally, Nα-methylation has been shown to enhance the cell permeability of peptides, a property of great interest for developing cell-penetrating peptides (CPPs) and other therapeutic agents. nih.gov

Chemical Modification of the Homoarginine Side Chain:

The guanidinium group of the homoarginine side chain, with a high pKa value, is a challenging but valuable target for chemical modification. nih.gov A variety of reagents have been developed to functionalize this group under specific conditions, allowing for the late-stage diversification of peptides.

Common modifications include:

Acylation: This involves attaching acyl groups, which can carry reporters such as fluorophores (e.g., carboxyfluorescein) or affinity tags (e.g., biotin). The reaction's efficiency can be low due to the guanidinium group's basicity, but the use of strong, non-nucleophilic bases like Barton's base (a phosphazene base) in anhydrous solvents can facilitate deprotonation and subsequent acylation. nih.gov

Reaction with Dicarbonyl Compounds: Reagents like phenylglyoxal (B86788) are known to react with the guanidinium group to form stable adducts. nih.gov This method has been used to label arginine residues for receptor characterization studies.

Biomimetic Modifications: Nature employs a wide array of post-translational modifications on arginine residues, including phosphorylation, ADP-ribosylation, and acetylation. researchgate.net Synthetic strategies can be developed to mimic these modifications on peptides containing homoarginine, providing tools to study the biological pathways governed by these PTMs.

| Modification Type | Reagent / Method | Purpose / Application | Reference |

| Acylation | Acylating agent (e.g., Carboxyfluorescein succinimide) + Barton's base in DMF | Introduction of fluorescent labels, biotin (B1667282) tags, or other probes. | nih.gov |

| Dicarbonyl Adduction | Phenylglyoxal or its derivatives (e.g., azidophenylglyoxal) | Covalent labeling for receptor binding and structural analysis. | nih.gov |

| Guanidinylation | S-methylisothiourea derivatives | Modification of the guanidine (B92328) group itself to alter properties like selectivity for biological targets. | jove.com |

| Enzymatic Modification | Peptide Arginases (in vitro) | Conversion of the arginine/homoarginine residue to an ornithine residue, mimicking a natural PTM. | nih.gov |

This table outlines potential post-synthetic modification strategies for the deprotected homoarginine side chain.

Research Applications of Peptides Incorporating Fmoc N Me Hoarg Pbf Oh

Design and Synthesis of N-Methylated Peptide Libraries

The incorporation of N-methylated amino acids is a powerful strategy to enhance the pharmacokinetic properties of therapeutic peptide candidates. nih.govsigmaaldrich.com N-methylation of the peptide backbone can increase metabolic stability, improve cell permeability, and in some cases, lock the peptide into a bioactive conformation. nih.govspringernature.comnih.gov Fmoc-N-Me-HoArg(Pbf)-OH is a critical reagent for creating N-methylated peptide libraries where the specific properties of homoarginine are desired.

Researchers utilize this building block in automated or manual solid-phase peptide synthesizers to systematically replace standard arginine or homoarginine residues with their N-methylated counterparts. springernature.com This "N-methyl scan" allows for the exploration of structure-activity relationships (SAR) and the identification of peptides with improved drug-like properties. The synthesis follows standard Fmoc-SPPS cycles, although the coupling step onto the N-methylated amine can be sterically hindered and may require stronger coupling reagents or elevated temperatures to achieve high yields. springernature.com

Table 1: Key Features in the Synthesis of N-Methylated Peptides using this compound

| Feature | Description | Rationale & Significance |

|---|---|---|

| N-Methylation | The presence of a methyl group on the amide nitrogen of the peptide backbone. | Enhances proteolytic stability, increases membrane permeability, and can improve oral bioavailability. nih.govsigmaaldrich.com |

| Fmoc Protecting Group | Protects the alpha-amino group during coupling. | Base-labile group, stable to acidic conditions, allowing for orthogonal protection schemes in SPPS. chempep.comcds-bsx.com |

| Pbf Protecting Group | Protects the guanidinium (B1211019) side chain of homoarginine. | Acid-labile group, prevents side reactions during synthesis and is removed during the final cleavage from the resin. chempep.comcds-bsx.compeptide.com |

| Solid-Phase Synthesis | The peptide is assembled on a solid support (resin). | Allows for easy purification by filtration and washing at each step and enables automation. rsc.org |

Generation of Homoarginine-Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified structures to improve their properties. The incorporation of non-proteinogenic amino acids, such as N-methylated homoarginine, is a cornerstone of peptidomimetic design. This compound enables the precise insertion of this unnatural residue into a peptide sequence, transforming it into a peptidomimetic.

The resulting molecules often exhibit enhanced stability and altered receptor binding profiles. The longer side chain of homoarginine compared to arginine, combined with the conformational constraints imposed by N-methylation, can lead to novel interactions with biological targets. This approach is used to develop more potent and selective agonists or antagonists for various receptors.

Conformational Restriction and Structural Perturbation in Peptide Design

The conformational flexibility of linear peptides is often a major drawback, as it can lead to reduced binding affinity and receptor selectivity. nih.gov Introducing conformational constraints is a key strategy to overcome this limitation. nih.gov The N-methyl group from this compound introduces a significant steric barrier that restricts rotation around the Cα-C bond and can favor a specific cis or trans amide bond conformation.

Synthesis of Advanced Peptide Scaffolds for Specific Research Purposes

Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, similar to proteins and nucleic acids. nih.govsemanticscholar.org Heterogeneous-backbone foldamers are constructed from a mix of different monomer subunits, such as α- and β-amino acids, to create novel folded architectures. nih.govnih.gov this compound can be incorporated into these designs as a unique α-amino acid derivative. Its N-methylated backbone and extended side chain contribute to the formation of unique, predictable folding patterns that are not accessible with natural amino acids alone. This allows for the creation of scaffolds that can mimic the surfaces of proteins and disrupt protein-protein interactions. nih.gov

Peptide cyclization is another effective method for imposing conformational constraints, increasing stability, and improving biological activity. nih.govnih.gov this compound can be incorporated into the linear peptide precursor during SPPS. After the linear sequence is assembled, the N-terminal Fmoc group and a C-terminal protecting group are removed, and the peptide is cyclized either head-to-tail or through side-chain linkages. The presence of the N-methylated homoarginine residue within the cyclic structure further restricts its conformational freedom, often leading to highly potent and stable molecules. nih.govresearchgate.net

Table 2: Comparison of Linear vs. Constrained Peptide Architectures

| Characteristic | Linear Peptides | Cyclic / N-Methylated Peptides |

|---|---|---|

| Conformational Flexibility | High | Low / Restricted |

| Enzymatic Stability | Generally Low | Generally High nih.gov |

| Receptor Selectivity | Variable | Often Increased nih.gov |

| Binding Affinity | Can be low due to entropic penalty | Often Increased |

Bioconjugation involves linking a peptide to another molecule, such as a fluorescent dye, a drug, or a larger protein. chempep.comchemimpex.com Peptides containing N-methylated homoarginine can be designed for such studies. While the guanidinium side chain of homoarginine can be involved in biological interactions, other parts of the peptide can be modified for conjugation. For instance, other amino acids with orthogonal protecting groups (e.g., Lys(Mtt)-OH or Cys(Trt)-OH) can be included in the sequence alongside this compound. These residues can then be selectively deprotected on-resin or in solution to allow for the specific attachment of a payload molecule, creating advanced bioconjugates for targeted drug delivery or diagnostic applications. chemimpex.com

Utility in Protein Engineering Research for Property Modulation

The structural modifications inherent in this compound—specifically N-methylation and the extension of the arginine side chain to that of homoarginine—are utilized to fine-tune the physicochemical properties of peptides. N-methylation of the peptide backbone, for instance, can significantly increase a peptide's resistance to enzymatic degradation by proteases, a critical factor for improving its in vivo half-life. springernature.com This modification also introduces conformational constraints that can lock the peptide into a bioactive conformation, potentially increasing its affinity and specificity for its target receptor. nih.gov

The replacement of arginine with homoarginine, which has an additional methylene (B1212753) group in its side chain, can also influence biological activity. researchgate.net This subtle change in side-chain length and basicity can alter the binding interactions with target proteins. researchgate.net In the context of protein engineering, these modifications are powerful tools for creating peptide analogs with improved stability, bioavailability, and potency. springernature.comnih.gov For example, N-methylation has been shown to enhance the cell permeability of peptides, a desirable trait for intracellular drug targets. nih.gov

Research in this area often involves the systematic replacement of canonical amino acids with derivatives like this compound to probe structure-activity relationships. The resulting data informs the rational design of peptides with tailored properties for specific therapeutic or research applications.

Table 1: Effects of N-methylation on Peptide Properties

| Property | Effect of N-methylation | Reference |

| Proteolytic Stability | Increased resistance to enzymatic degradation | springernature.com |

| Conformation | Introduction of constraints, can favor bioactive conformation | nih.gov |

| Cell Permeability | Can be enhanced, improving uptake into cells | nih.gov |

| Receptor Binding | May increase affinity and specificity | springernature.com |

Contributions to Probes and Tools for Chemical Biology Research (e.g., Neurotensin (B549771) Analogs for PET Imaging)

This compound and similar modified amino acids are valuable building blocks in the synthesis of sophisticated probes and tools for chemical biology research. frontiersin.orgnih.gov A prominent example is the development of neurotensin (NT) analogs for Positron Emission Tomography (PET) imaging of tumors that overexpress the neurotensin receptor 1 (NTS1). nih.govresearchgate.net

Neurotensin is a peptide that is rapidly degraded in vivo, limiting its diagnostic utility. nih.gov To overcome this, researchers have synthesized NT analogs with modifications designed to enhance stability while maintaining high receptor affinity. nih.gov The incorporation of N-methylated amino acids is one such strategy. nih.gov Specifically, Fmoc-N-Me-Arg(Pbf)-OH has been used in the solid-phase peptide synthesis of neurotensin analogs. nih.gov

These engineered peptides can then be conjugated to chelating agents like DOTA, which can stably complex with a positron-emitting radionuclide such as gallium-68 (B1239309) (⁶⁸Ga). nih.gov The resulting radiolabeled peptide serves as a PET tracer that can specifically target and visualize NTS1-expressing tumors in the body. nih.govbohrium.comfau.de

Studies have shown that modifying the arginine residues in the neurotensin (8-13) fragment can yield probes with high NTS1 receptor affinity. ebi.ac.uk The development of these PET ligands is a significant contribution to cancer diagnostics, allowing for non-invasive imaging and characterization of tumors. nih.gov

Table 2: Components of a Neurotensin-Based PET Imaging Probe

| Component | Function | Example | Reference |

| Peptide Analog | Targets specific receptors (e.g., NTS1) on tumor cells. Modified for stability and affinity. | Neurotensin(8-13) analog with N-methylated arginine | nih.govnih.gov |

| Chelator | Binds and holds the radioactive isotope. | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | nih.gov |

| Radionuclide | Emits positrons for detection by a PET scanner. | Gallium-68 (⁶⁸Ga) | nih.gov |

Analytical and Characterization Techniques in Research Involving Fmoc N Me Hoarg Pbf Oh

Spectroscopic Methods for Structural Elucidation of the Compound and Its Derivatives

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in the Fmoc-N-Me-HoArg(Pbf)-OH molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural components. The complex nature of the molecule results in a unique spectral fingerprint.

The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its constituent parts: the Fmoc (fluorenylmethyloxycarbonyl) group, the N-methyl group, the homoarginine side chain, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, and the carboxylic acid.

Key expected vibrational frequencies are associated with the stretching and bending of specific bonds within the molecule. For instance, the spectrum will show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretches of the carbamate (B1207046) (Fmoc) and carboxylic acid, N-H stretches of the guanidinium (B1211019) group, C-H stretches of the aromatic (Fmoc and Pbf) and aliphatic regions, and the strong S=O stretches of the sulfonyl group (Pbf).

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Fmoc Group | C=O stretch (urethane) | 1690-1760 | Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Guanidinium (Pbf protected) | N-H stretch | 3100-3500 | Medium, Broad |

| Aromatic Rings (Fmoc, Pbf) | C-H stretch | 3000-3100 | Medium |

| Aliphatic Chains | C-H stretch | 2850-2960 | Medium |

| Pbf Group | S=O stretch (asymmetric) | 1330-1370 | Strong |

| Pbf Group | S=O stretch (symmetric) | 1150-1180 | Strong |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons of the Fmoc and Pbf groups, the aliphatic protons of the homoarginine side chain, the N-methyl group, and the characteristic protons of the Fmoc and Pbf protecting groups. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects from aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl and benzofuran (B130515) rings, the aliphatic carbons of the homoarginine backbone and Pbf group, and the N-methyl carbon.

While specific NMR data for this compound is not widely published, data for the closely related analog, Fmoc-N-Me-Arg(Pbf)-OH, can provide expected values. chemicalbook.com The primary difference would be the presence of an additional methylene (B1212753) group in the homoarginine side chain, which would alter the chemical shifts and coupling patterns of the side-chain protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound

| Group | Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Fmoc | Aromatic Protons | 7.2 - 7.9 | Multiple signals corresponding to the fluorenyl ring system. |

| Fmoc | Aliphatic Protons (CH, CH₂) | 4.2 - 4.5 | Signals for the CH and CH₂ groups of the fluorenylmethoxy moiety. |

| N-Methyl | Protons | ~2.7 - 3.0 | A singlet corresponding to the three N-CH₃ protons. |

| Homoarginine | α-CH Proton | ~4.0 - 4.5 | A multiplet, coupled to the β-protons. |

| Homoarginine | Side Chain Protons (CH₂) | 1.4 - 3.2 | A series of multiplets for the methylene groups in the side chain. |

| Pbf | Aromatic Proton | ~6.5 - 7.0 | A singlet for the aromatic proton on the benzofuran ring. |

| Pbf | Methyl Protons | 1.2 - 2.6 | Multiple singlets for the five methyl groups. |

| Fmoc/Carboxylic Acid | Carbonyl Carbon | ~156, ~175 | Signals for the urethane (B1682113) and carboxylic acid carbonyls. |

Note: Predicted values are based on typical ranges for these functional groups and data from analogous compounds. The solvent used for NMR analysis will affect the exact chemical shifts.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and assessing its purity. Techniques such as High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Time-of-Flight (ESI-TOF) are particularly valuable.

ESI is a soft ionization technique that allows the intact molecule to be ionized, typically by protonation to form [M+H]⁺ or adduction with sodium to form [M+Na]⁺. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio (m/z) with high accuracy.

For this compound (Molecular Formula: C₃₆H₄₄N₄O₇S), the expected monoisotopic mass is approximately 676.29 g/mol . HR-MS can measure this mass with high precision (typically to within 5 ppm), which serves to confirm the elemental composition of the compound. This high accuracy is crucial for distinguishing the target compound from potential impurities with similar nominal masses. The technique is also used to analyze crude reaction mixtures and purified products to confirm the presence of the desired molecule. nih.gov

Table 3: Predicted m/z Values for this compound in Mass Spectrometry

| Ion Species | Calculation | Predicted m/z |

|---|---|---|

| [M] | C₃₆H₄₄N₄O₇S | ~676.29 |

| [M+H]⁺ | C₃₆H₄₅N₄O₇S⁺ | ~677.30 |

| [M+Na]⁺ | C₃₆H₄₄N₄O₇SNa⁺ | ~699.28 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating this compound from starting materials, by-products, and other impurities. These techniques are essential for both monitoring the progress of its synthesis and for verifying the purity of the final product.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the standard method for determining the purity of this compound. nih.govphenomenex.com In RP-HPLC, the compound is separated based on its hydrophobicity. A nonpolar stationary phase (commonly C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid.

A typical analysis involves injecting a solution of the compound onto the column and eluting it with a gradient of increasing organic solvent concentration. The highly hydrophobic Fmoc and Pbf groups cause the compound to be well-retained on the C18 column. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, usually by UV absorbance at wavelengths such as 220 nm, 254 nm, or 265 nm, where the Fmoc group absorbs strongly. rsc.orgrsc.org This method is highly sensitive and can detect impurities at very low levels.

Table 4: Typical RP-HPLC Conditions for Purity Analysis of Fmoc-Protected Amino Acids

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | e.g., 5% to 95% B over 15-20 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily for monitoring the progress of chemical reactions, such as the synthesis or deprotection of this compound. rsc.orgadvion.com It involves spotting the reaction mixture on a silica (B1680970) gel plate (the stationary phase) and developing it in a sealed chamber with an appropriate solvent system (the mobile phase).

The separation is based on the differential partitioning of the components between the stationary and mobile phases. Due to its polarity, the carboxylic acid group causes the compound to have a moderate affinity for the silica gel. The choice of mobile phase, typically a mixture of a nonpolar solvent (like dichloromethane (B109758) or ethyl acetate) and a more polar solvent (like methanol or acetic acid), is crucial for achieving good separation between the starting materials, product, and by-products.

After development, the plate is visualized under UV light (at 254 nm), where the Fmoc group allows for easy detection as a dark spot. advion.com By comparing the retention factor (Rf) value of the product to that of the starting materials, a chemist can quickly assess the status of the reaction.

Table 5: Example TLC System for Monitoring Reactions of Fmoc-Amino Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase | Dichloromethane:Methanol:Acetic Acid (e.g., 90:9:1 v/v/v) |

| Visualization | UV light (254 nm) |

| Application | Monitoring reaction completion, checking for presence of starting material. |

Assessment of Stereochemical Integrity (e.g., Enantiomeric Purity)

The stereochemical configuration of amino acids is paramount in peptide chemistry, as the biological activity of the final peptide is highly dependent on its three-dimensional structure. The synthesis of N-methylated amino acids carries a risk of racemization, making the assessment of enantiomeric purity a critical quality control step. The primary technique for this evaluation is Chiral High-Performance Liquid Chromatography (Chiral HPLC). phenomenex.comnih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers (D and L forms) of the compound, leading to different retention times and allowing for their separation and quantification. phenomenex.comsigmaaldrich.com For Fmoc-protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed. phenomenex.comsigmaaldrich.com

Research Findings:

Studies on structurally similar compounds, such as Fmoc-Arg(Pbf)-OH, provide a framework for the expected analytical approach for this compound. For instance, research has demonstrated successful baseline resolution of various Fmoc-amino acid enantiomers using different CSPs under reversed-phase or polar organic conditions. phenomenex.comnih.govwindows.net The mobile phase typically consists of an organic modifier like acetonitrile or methanol, mixed with an aqueous buffer or an acidic additive such as trifluoroacetic acid (TFA) or formic acid (FA). phenomenex.comnih.gov

The goal of the analysis is to achieve a resolution factor (Rs) greater than 1.5, which indicates baseline separation of the two enantiomer peaks. phenomenex.com From the integrated peak areas, the enantiomeric excess (ee) can be calculated, which is a measure of the purity of the desired L-enantiomer. For applications in solid-phase peptide synthesis (SPPS), an enantiomeric purity of ≥99.8% is often required to minimize the incorporation of undesired D-amino acids, which could significantly impact the final peptide's structure and function. phenomenex.commerckmillipore.com

Below is an interactive table summarizing typical Chiral HPLC conditions used for the analysis of the closely related compound Fmoc-Arg(Pbf)-OH, which are adaptable for this compound.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate | Detection | Typical Result |

|---|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-1) phenomenex.comwindows.net | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) phenomenex.comwindows.net | 1.0 mL/min phenomenex.com | UV @ 220 nm or 265 nm | Baseline separation (Rs > 1.5) of D and L enantiomers phenomenex.com |

| Chiral HPLC | Quinine-based Zwitterionic (e.g., CHIRALPAK ZWIX(+)) nih.govhplc.eu | Methanol / Water with Triethylamine (B128534) (TEA) and Formic Acid (FA) nih.govhplc.eu | Variable | UV | Separation of enantiomers with defined elution order (D before L) nih.govhplc.eu |

| Chiral HPLC | Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC T) sigmaaldrich.com | Reversed-phase mode with volatile buffers (e.g., Ammonium Trifluoroacetate) sigmaaldrich.com | Variable | UV, LC/MS compatible sigmaaldrich.com | High selectivity and resolution for N-blocked amino acids sigmaaldrich.com |

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes for Fmoc-N-Me-HoArg(Pbf)-OH

The synthesis of N-methylated amino acids, particularly those with complex side chains like homoarginine, remains a significant challenge, often characterized by low yields and the need for extensive purification. Current synthetic routes can be lengthy and may present difficulties in achieving high purity on a large scale. researchgate.netresearchgate.net Future research is actively directed towards developing more streamlined and efficient synthetic pathways.

One promising avenue is the refinement of methods that utilize oxazolidinone intermediates. This approach involves the simultaneous protection of the C-terminus and N-terminus, followed by a reductive ring-opening that yields the N-methylated product. researchgate.net Further optimization of this strategy could lead to higher yields and reduced side reactions.

Another area of exploration involves alternative methylation strategies on the solid phase. The Biron-Kessler method, which employs a temporary 2-nitrobenzenesulfonyl (o-NBS) protecting group on the α-amino group to facilitate methylation, is a well-established technique. google.com Research into more labile and easily removable temporary protecting groups could enhance the efficiency and compatibility of on-resin N-methylation for the synthesis of this compound.

Key research goals in this area include:

Reducing the number of synthetic steps.

Minimizing racemization during the synthesis.

Developing more environmentally benign synthetic protocols.

Exploration of Alternative Protecting Group Strategies for Enhanced Synthetic Flexibility

The choice of protecting groups is critical for the successful synthesis of complex peptides. While the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is widely used for arginine and homoarginine side chains due to its acid lability, it is not without drawbacks. chempep.comnih.gov Cleavage of the Pbf group can sometimes be slow, especially in peptides containing multiple arginine residues, and can lead to side reactions. nih.gov

Future research will likely explore alternative sulfonyl-based protecting groups for the homoarginine side chain that offer different cleavage kinetics or improved stability. For instance, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been shown to have faster deprotection kinetics compared to Pbf. nih.gov Additionally, revisiting other protecting groups like the nitro (NO2) group, which prevents δ-lactam formation, could offer advantages in specific synthetic contexts. nih.govresearchgate.net

Furthermore, the development of fully orthogonal protecting group strategies is crucial for creating complex peptide architectures like branched or cyclic peptides. peptide.comresearchgate.net This involves employing protecting groups that can be removed under highly specific conditions without affecting other protecting groups on the molecule. For the N-methylamino group, transient protecting groups such as 5,5-dibenzosuberenyl (Dbs) are being investigated, as they are compatible with standard Fmoc/tBu chemistry. google.com

| Protecting Group Strategy | Potential Advantages for this compound Synthesis | Key Considerations |

| Alternative Guanidino Protection (e.g., MIS, NO2) | Faster deprotection kinetics (MIS), prevention of side reactions like δ-lactam formation (NO2). nih.govnih.gov | Compatibility with N-methylation steps and final cleavage conditions. |

| Transient α-Amino Protection (e.g., o-NBS, Dbs) | Enables on-resin N-methylation, offering a more convergent synthetic route. google.com | Efficiency of both the protection and deprotection steps without compromising peptide integrity. |

| Fully Orthogonal Side-Chain Groups | Allows for selective modification of the homoarginine side chain for creating branched or conjugated peptides. researchgate.netsigmaaldrich.com | Availability of a diverse toolbox of compatible protecting groups with distinct removal conditions. |

Advanced Automation and High-Throughput Synthesis Methodologies Utilizing the Compound

The incorporation of sterically hindered amino acids like this compound into peptide sequences presents a significant challenge for automated solid-phase peptide synthesis (SPPS). bioengineer.org The bulkiness of the N-methyl group and the Pbf-protected side chain can impede coupling reactions, leading to incomplete sequences and lower purity of the final product.

Future advancements in automated synthesis will focus on overcoming these hurdles. Microwave-assisted SPPS has already shown great promise in accelerating coupling reactions for difficult sequences. beilstein-journals.orgnih.gov The application of localized heating enhances reaction kinetics, allowing for more efficient incorporation of sterically hindered residues. americanpeptidesociety.org

Moreover, the development of novel coupling reagents and solvent systems is an active area of research. For example, N-butylpyrrolidinone (NBP) is being explored as a greener alternative to dimethylformamide (DMF) and has shown potential in improving coupling efficiency at elevated temperatures. rsc.orgresearchgate.net The optimization of these parameters within automated synthesizers will be key to the routine use of this compound.

High-throughput synthesis platforms, which enable the parallel synthesis of hundreds or thousands of peptides, will also benefit from these advancements. nih.govspringernature.com The ability to efficiently incorporate N-methylated homoarginine will allow for the rapid generation of peptide libraries for drug screening and structure-activity relationship studies, exploring the impact of this unique residue on peptide function. nih.gov

Computational Studies on the Conformational Landscape and Reactivity of this compound

Computational chemistry offers powerful tools to predict and understand the behavior of complex molecules like this compound. N-methylation is known to significantly alter the conformational preferences of the peptide backbone by restricting the accessible phi (φ) and psi (ψ) dihedral angles. researchgate.netresearchgate.net This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs. nih.gov

Future computational studies, likely employing quantum mechanics and molecular dynamics simulations, will focus on:

Mapping the Ramachandran space: Elucidating the sterically allowed conformations for N-methylated homoarginine residues within a peptide chain. researchgate.net

Predicting secondary structure propensity: Understanding how the incorporation of this residue influences the local and global folding of a peptide.

Modeling reactivity: Simulating the coupling reaction to identify the energetic barriers and transition states, which can aid in the rational design of more efficient coupling protocols.

Analyzing intermolecular interactions: Investigating how the N-methyl group and the extended, Pbf-protected homoarginine side chain interact with their environment, which is crucial for understanding binding to biological targets.

These in silico studies will provide valuable insights that can guide synthetic strategies and the rational design of peptides with desired conformational properties and biological activities.

Expanding the Scope of Application in Complex Macrocyclic and Branched Peptide Architectures

The unique properties imparted by N-methylation make this compound an attractive building block for the synthesis of complex peptide architectures with enhanced therapeutic potential.

Macrocyclic Peptides: Cyclization is a widely used strategy to improve the metabolic stability, binding affinity, and cell permeability of peptides. The conformational constraints introduced by N-methylation can be used to pre-organize a linear peptide into a conformation that is favorable for cyclization, potentially leading to higher yields and greater control over the final structure. nih.gov Systems like the Random Nonstandard Peptides Integrated Discovery (RaPID) platform, which generate vast libraries of macrocyclic peptides, could be adapted to include N-methylated homoarginine to explore novel therapeutic leads. mdpi.comnih.gov

Branched Peptides: Branched or dendritic peptides are of interest for applications such as vaccine development and drug delivery. The synthesis of these structures relies on the use of orthogonal protecting groups to selectively elongate peptide chains from the side chain of an amino acid like lysine. researchgate.net By developing an orthogonally protected version of this compound, it would be possible to create novel branched structures where the N-methylated homoarginine residue serves as a branch point, introducing multiple peptide chains to create unique three-dimensional structures.

The continued development of synthetic methodologies and a deeper understanding of the conformational impact of this compound will undoubtedly expand its use in creating next-generation peptide-based therapeutics and research tools.

Q & A

Q. What quality control measures are critical when synthesizing peptides containing this compound for in vivo studies?

- Answer :

- Purity : Ensure final peptide purity ≥95% via preparative HPLC (C18, 0.1% TFA/acetonitrile gradient).

- Deprotection Efficiency : Verify complete Pbf removal using TFA cleavage (2.5% H2O, 2.5% TIS) and confirm via MALDI-TOF MS.

- Endotoxin Testing : Perform LAL assay (<0.1 EU/mg) if peptides are for cell culture or animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.